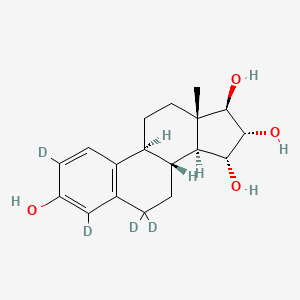
Estetrol-d4 (Major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Estetrol-d4 (Major) is a deuterated form of estetrol, a natural estrogenic steroid hormone produced by the human fetal liver during pregnancy. Estetrol is one of the four natural estrogens found in humans, alongside estrone, estradiol, and estriol. The physiological function of estetrol remains unclear, but it has been extensively studied for its potential therapeutic applications, particularly in women’s health .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of estetrol-d4 (Major) involves the incorporation of deuterium atoms into the estetrol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of estetrol-d4 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product .
化学反应分析
Types of Reactions
Estetrol-d4 (Major) undergoes various chemical reactions, including:
Oxidation: Estetrol-d4 can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert estetrol-d4 into its corresponding alcohols.
Substitution: Estetrol-d4 can undergo substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of estetrol-d4. These derivatives have different chemical and biological properties, making them useful for various applications .
科学研究应用
Estetrol-d4 (Major) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of estetrol and its derivatives.
Biology: Employed in biological studies to investigate the role of estetrol in fetal development and its potential therapeutic effects.
Medicine: Explored for its use in hormone replacement therapy and as a component of oral contraceptives.
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying drug metabolism and pharmacokinetics .
作用机制
Estetrol-d4 (Major) exerts its effects by binding to estrogen receptors, specifically estrogen receptor-α (ER-α) and estrogen receptor-β (ER-β). It demonstrates tissue-selective activity, showing estrogen receptor agonist activity on the vagina, uterus, and endometrium, while exhibiting negative estrogenic activity on breast tissue. This selective activity makes estetrol-d4 a promising candidate for therapeutic applications with a favorable safety profile .
相似化合物的比较
Similar Compounds
Estrone: Another natural estrogen found in humans, primarily produced in the ovaries.
Estradiol: The most potent natural estrogen, also produced in the ovaries.
Estriol: A weaker estrogen produced during pregnancy.
Uniqueness of Estetrol-d4 (Major)
Estetrol-d4 (Major) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in scientific research. Its tissue-selective activity and favorable safety profile make it a valuable compound for therapeutic applications, particularly in women’s health .
属性
分子式 |
C18H24O4 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
(8R,9S,13S,14S,15R,16R,17R)-2,4,6,6-tetradeuterio-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-3,15,16,17-tetrol |
InChI |
InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1/i2D2,3D,8D |
InChI 键 |
AJIPIJNNOJSSQC-SCCHASIWSA-N |
手性 SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])C(C[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@H]([C@H]([C@@H]4O)O)O)C)([2H])[2H] |
规范 SMILES |
CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


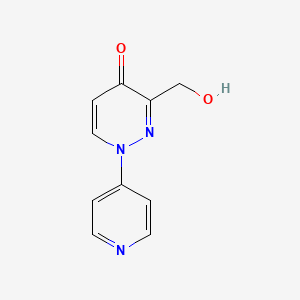


![[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate](/img/structure/B13863498.png)
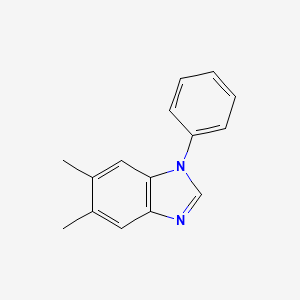
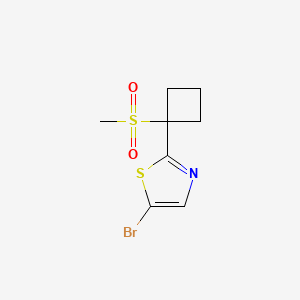
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B13863521.png)
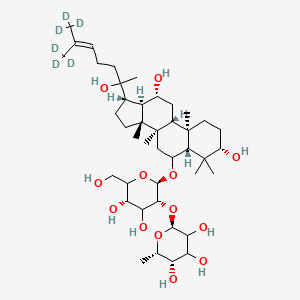
![N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide](/img/structure/B13863529.png)

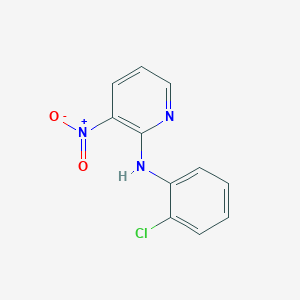
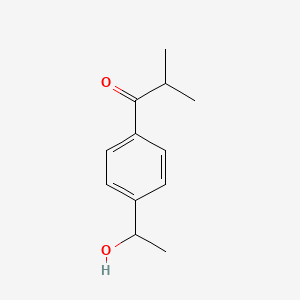
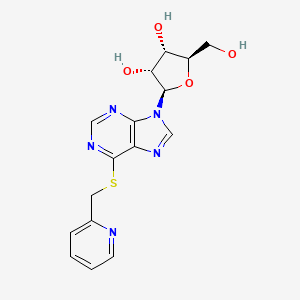
![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/structure/B13863578.png)
